Ethyl 5-nitro-nicotinate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 5-nitro-nicotinate and related compounds has been explored through various methods. A novel synthesis approach has been documented for similar nicotinate esters, where innovative reaction mechanisms and conditions have been employed to achieve desired products with high specificity and yield. For example, a novel ethyl nicotinate derivative was synthesized and its structure was determined through comprehensive analyses including X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC–MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy, proposing a reaction mechanism for its formation (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure and crystallography of ethyl nicotinate derivatives have been extensively studied. Techniques such as X-ray crystallography have been pivotal in understanding the bond lengths, molecular conformations, and crystal structures of these compounds, highlighting differences and similarities that significantly impact their chemical behavior and applications (Cobo et al., 2008).
Chemical Reactions and Properties
Ethyl 5-nitro-nicotinate undergoes various chemical reactions, demonstrating its reactivity and potential as a precursor for further chemical synthesis. For instance, the reaction of nicotinoyl chloride with ethylene glycol mononitrate yielded a previously unknown ester, which was then used as a ligand in reactions with palladium chloride to prepare new complexes. These reactions are critical in understanding the functional capabilities and potential applications of Ethyl 5-nitro-nicotinate (Fedorov et al., 1998).
Scientific Research Applications
Nicotinic Acid Production : Ethyl 5-nitro-nicotinate derivatives are significant in the production of nicotinic acid, an essential nutrient for humans and animals used as an antipelagic agent. The ecological methods to produce nicotinic acid from raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine are crucial for green chemistry and environmental sustainability (Lisicki, Nowak, & Orlińska, 2022).
Synthetic Chemistry : The compound and its analogs are used in synthetic chemistry to create novel molecules. For example, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was synthesized, contributing to the diversity and capability of organic synthesis (Zhou et al., 2008).
Enantioselective Synthesis : It's involved in the enantioselective synthesis of ethyl nipecotinate, indicating its importance in creating chiral compounds for pharmaceutical applications (Blaser, Hönig, Studer, & Wedemeyer-Exl, 1999).
Nicorandil Synthesis : Ethyl 5-nitro-nicotinate derivatives are used in the synthesis of Nicorandil, a drug used as a vasodilator. This shows the compound's application in medicinal chemistry and drug development (Ungureanu & Danila, 2001).
Photodynamic Therapy : Derivatives of Ethyl 5-nitro-nicotinate are studied for their nitric oxide release and related light-induced cytotoxicity. Such research indicates its potential in photodynamic therapy and cancer treatment (Yakovlev et al., 2021).
Pharmaceutical Development : Its derivatives are examined for their antagonistic properties on the P2Y12 receptor, important in antiplatelet therapies. This highlights its role in developing new pharmaceutical agents (Bach et al., 2013).
Agricultural Applications : Ethyl nicotinate, a related compound, is found to be an effective attractant for certain pests, indicating its potential use in pest control strategies (Penman et al., 1982).
Future Directions
While specific future directions for Ethyl 5-nitro-nicotinate are not available, indole derivatives, which are structurally similar, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
ethyl 5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBVKXZBZVCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535091 | |
Record name | Ethyl 5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-nitro-nicotinate | |
CAS RN |
1462-89-1 | |
Record name | 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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